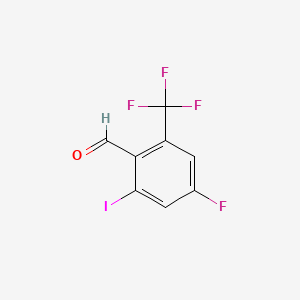

4-fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde

Description

4-Fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde is a halogenated benzaldehyde derivative featuring fluorine (position 4), iodine (position 2), and a trifluoromethyl group (position 6) on the aromatic ring. The iodine substituent distinguishes it from similar compounds, likely influencing reactivity, molecular weight, and biological activity due to iodine’s large atomic radius and polarizability .

Properties

Molecular Formula |

C8H3F4IO |

|---|---|

Molecular Weight |

318.01 g/mol |

IUPAC Name |

4-fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde |

InChI |

InChI=1S/C8H3F4IO/c9-4-1-6(8(10,11)12)5(3-14)7(13)2-4/h1-3H |

InChI Key |

LMVSWSJEUNQCKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)C=O)I)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

Electrophilic iodination proceeds via activation of the aromatic ring through protonation of the aldehyde group, enhancing electrophilic susceptibility at the ortho position relative to the directing aldehyde. For 4-fluoro-6-(trifluoromethyl)benzaldehyde, iodination at the 2-position is favored due to the meta-directing nature of the aldehyde and steric accessibility (Figure 1).

Key reaction parameters :

- Acid medium : Trifluoromethanesulfonic acid (TfOH) or inorganic acids (e.g., HCl, H2SO4) in combination with acetic acid (1:1 ratio) enhance solubility and catalytic activity.

- Stoichiometry : A 1:1.2 molar ratio of aldehyde to NIS ensures complete conversion while minimizing polyiodination.

- Temperature : Reactions typically proceed at 0–25°C to balance reactivity and selectivity.

| Parameter | Optimal Condition | Impact on Yield/Selectivity |

|---|---|---|

| Acid Type | TfOH or HCl/AcOH | Maximizes ring activation |

| NIS Equivalents | 1.2 eq | Prevents over-iodination |

| Reaction Time | 12–24 h | Ensures full conversion |

Limitations and Modifications

- Substrate Accessibility : The precursor 4-fluoro-6-(trifluoromethyl)benzaldehyde must be synthesized independently, often requiring multistep protocols (e.g., Friedel-Crafts trifluoromethylation or halogenation of fluorinated toluenes).

- Electron-Withdrawing Effects : The trifluoromethyl group deactivates the ring, necessitating stronger acid conditions compared to simpler fluorinated analogs.

An alternative strategy involves sequential introduction of substituents through halogen exchange or functional group transformations.

Halogen Exchange via Finkelstein Reaction

For substrates bearing bromine or chlorine at the 2-position, metal-halogen exchange using NaI in acetone or DMF introduces iodine. However, this method is less favorable due to the poor leaving group ability of halogens in electron-deficient aromatics.

Transition Metal-Catalyzed Cross-Coupling

Emerging methodologies employ palladium- or copper-catalyzed cross-coupling to install iodine or trifluoromethyl groups. For example:

Suzuki-Miyaura Coupling

A boronic ester at the 2-position reacts with iodobenzene derivatives under Pd catalysis. While effective for introducing aryl iodides, this approach is limited by the availability of suitable boronates and competing side reactions with electron-withdrawing groups.

Trifluoromethylation via Photoredox Catalysis

Recent advances in photoredox catalysis enable late-stage trifluoromethylation of iodinated benzaldehydes. For instance, 4-fluoro-2-iodobenzaldehyde can undergo radical trifluoromethylation using CF3I and a 9-(4-halo-2,6-xylyl)-10-methylacridinium photoredox catalyst.

| Method | Catalyst System | Yield (%) | Selectivity |

|---|---|---|---|

| Photoredox | Acr+–XylF | 62 | High |

| Conventional Radical | AIBN/Peroxide | 38 | Moderate |

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of major methods:

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: 4-Fluoro-2-iodo-6-(trifluoromethyl)benzoic acid.

Reduction: 4-Fluoro-2-iodo-6-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: It is used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4-fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group. The fluorine and trifluoromethyl groups can influence the reactivity and selectivity of the compound in various reactions. The iodine atom can participate in substitution reactions, making it a versatile intermediate .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs of benzaldehyde derivatives, highlighting substituent positions, molecular features, and reported activities:

Physicochemical Properties

- Melting Points : Bromo- and trifluoromethyl-substituted benzaldehydes (e.g., 4-[5-(trifluoromethyl)pyridin-2-yl]benzaldehyde) have melting points of 91–93°C . The iodo analog’s mp is expected to differ due to iodine’s bulk.

- Solubility: Fluorine and trifluoromethyl groups generally reduce solubility in polar solvents, while iodine may increase solubility in nonpolar media .

Biological Activity

4-Fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde is a halogenated aromatic aldehyde notable for its unique molecular structure, which includes a fluorine atom, an iodine atom, and a trifluoromethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications and interactions with various biological targets.

Molecular Structure

- Molecular Formula : C9H5F4I

- Molar Mass : Approximately 318.01 g/mol

The presence of multiple halogen substituents significantly influences the compound's chemical reactivity and biological properties. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, while the iodine atom can facilitate interactions with biological macromolecules.

Anticancer Properties

Research indicates that 4-fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde exhibits promising anticancer activity. The trifluoromethyl group has been linked to enhanced anticancer properties, potentially due to its ability to modulate the electronic characteristics of the molecule, thereby affecting its interaction with cancer-related targets.

Case Studies

- In Vitro Studies : In a study examining the cytotoxic effects of halogenated benzaldehydes, 4-fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde demonstrated significant inhibitory effects on various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

- Mechanistic Insights : Mechanistic studies revealed that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the trifluoromethyl group appears to enhance its binding affinity to proteins involved in apoptosis regulation.

Binding Affinity and Interaction Studies

The compound's structural features allow it to interact with key proteins or enzymes implicated in disease pathways. Research indicates that modifications to halogen substituents can significantly alter interaction profiles, enhancing binding affinities toward specific biological targets.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological activity of 4-fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Fluoro-2-(trifluoromethyl)benzaldehyde | C8H4F4 | Lacks iodine; strong electron-withdrawing effects due to trifluoromethyl group |

| 2-Iodo-4-(trifluoromethyl)benzaldehyde | C9H5F3I | Similar halogenation but different positioning; potential for different reactivity patterns |

| 6-Fluoro-2-iodo-benzaldehyde | C7H5F2I | Different trifluoromethyl positioning; may exhibit different biological activities |

The combination of both iodine and trifluoromethyl groups in 4-fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde enhances its therapeutic potential compared to other similar compounds.

Synthesis Methods

Several synthesis methods for producing 4-fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde have been documented. These methods often involve halogenation reactions or coupling reactions that introduce the desired functional groups onto the benzaldehyde scaffold .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde?

- Methodological Answer : The synthesis typically involves halogenation or cross-coupling strategies. For example, iodination of a pre-functionalized benzaldehyde scaffold can be achieved using iodine monochloride (ICl) or directed ortho-metalation followed by quenching with iodine. The trifluoromethyl group may be introduced via Ullmann coupling or radical trifluoromethylation using reagents like Togni’s reagent . Solvent selection (e.g., THF or DMF) and catalysts (e.g., Cu(I)/TMEDA systems) significantly influence yields .

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Use , , and NMR to confirm the positions of fluorine, iodine, and the aldehyde group. Deuterated solvents like CDCl or DMSO-d are recommended for resolving splitting patterns .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns (e.g., iodine’s signature).

- IR Spectroscopy : Identify the aldehyde C=O stretch (~1700 cm) and C-F stretches (1100–1200 cm) .

Advanced Questions

Q. How can contradictory data in reaction yields be resolved during synthesis under varying conditions?

- Methodological Answer : Contradictions often arise from differences in catalyst loading, solvent purity, or reaction temperature. For example, Cu(I)-catalyzed trifluoromethylation may yield inconsistently due to ligand effects (e.g., TMEDA vs. phenanthroline) . Systematic optimization via Design of Experiments (DoE) is advised. Monitor reactions in real-time using TLC or in-situ IR .

Q. What computational methods predict the reactivity of 4-fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde in nucleophilic aromatic substitution?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. The iodine atom’s polarizability and the electron-withdrawing trifluoromethyl group direct nucleophilic attack to specific positions. Fukui indices and electrostatic potential maps help identify reactive sites .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : The aldehyde group is sensitive to oxidation. Store under inert gas (N or Ar) at −20°C in amber vials. Air sensitivity requires handling in gloveboxes for long-term stability .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.